PI3Kδ Inhibitory Potency: Derivative S5 Achieves 6.7-Fold Improvement Over Idelalisib
A pyrido[3,2-d]pyrimidine derivative (compound S5) built on the 6-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one scaffold demonstrated an IC₅₀ of 2.82 nM against PI3Kδ, compared to idelalisib's reported IC₅₀ of 19 nM against the same isoform, representing an approximately 6.7-fold improvement in enzymatic potency . The paper explicitly notes that S5 showed 'excellent enzyme activity against PI3Kδ' and 'significant improvement in potency' compared to idelalisib .
| Evidence Dimension | PI3Kδ enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.82 nM (Compound S5, a pyrido[3,2-d]pyrimidine derivative) |
| Comparator Or Baseline | Idelalisib IC₅₀ = 19 nM (PI3Kδ) |
| Quantified Difference | ~6.7-fold improvement in potency (2.82 nM vs. 19 nM) |
| Conditions | Isolated PI3Kδ enzyme assay; idelalisib IC₅₀ determined at 2× Km for ATP |
Why This Matters
For procurement decisions in PI3Kδ-targeted drug discovery, this scaffold enables the design of inhibitors with sub-3 nM potency, potentially reducing the required dose and improving the therapeutic window compared to first-generation inhibitors like idelalisib.
- [1] Bai H, Sun J, Lei H, Zhang SQ, Yuan B, Ma M, Xin M. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Dev Res. 2023;84(8):1709-1723. View Source
- [2] Yang Q, Modi P, Newcomb T, Quéva C, Gandhi V. Idelalisib: First-in-Class PI3K Delta Inhibitor. Clin Cancer Res. 2015;21(7):1537-1542. View Source
